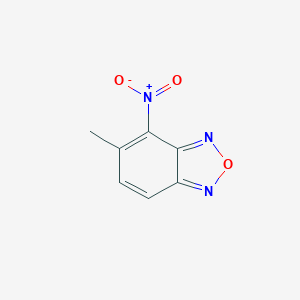

5-Methyl-4-nitro-2,1,3-benzoxadiazole

Description

Properties

CAS No. |

16322-21-7 |

|---|---|

Molecular Formula |

C7H5N3O3 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

5-methyl-4-nitro-2,1,3-benzoxadiazole |

InChI |

InChI=1S/C7H5N3O3/c1-4-2-3-5-6(9-13-8-5)7(4)10(11)12/h2-3H,1H3 |

InChI Key |

HSDQSCXWSVWMQN-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Synonyms |

5-Methyl-4-nitrobenzofurazane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent positions and electronic profiles of benzoxadiazole derivatives significantly influence their chemical behavior. Key comparisons include:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : Nitro groups at position 4 (as in 5-methyl-4-nitro) vs. 7 (as in NBD-F) alter electronic distribution and reactivity. For example, 4-nitro derivatives exhibit stronger electrophilicity at the adjacent position, favoring nucleophilic substitution.

- Heteroatom Effects : Replacing oxygen with sulfur in benzothiadiazole improves charge transport properties but reduces fluorescence intensity, making it preferable for solar cells over light-emitting applications.

- Biological Activity : 4-Chloro-7-nitro-2,1,3-benzoxadiazole acts as a glutathione S-transferase (GST) inhibitor, disrupting detoxification pathways in resistant weeds. In contrast, 5-methyl-4-nitro derivatives may lack this activity due to steric hindrance from the methyl group.

Preparation Methods

Cyclization of 5-Methyl-2-nitroaniline

The synthesis begins with 5-methyl-2-nitroaniline, which undergoes cyclization to form the 2,1,3-benzoxadiazole skeleton. In a procedure adapted from Frontiers in Chemistry, 2-nitroaniline derivatives are treated with sodium hypochlorite (NaClO) and tetrabutylammonium bromide (TBAB) in a basic medium to generate the N-oxide intermediate. For 5-methyl-2-nitroaniline, this reaction proceeds as follows:

-

Reagents : 5-Methyl-2-nitroaniline (10 mmol), TBAB (1.2 eq), NaOH (2.5 eq), NaClO (1.5 eq), diethyl ether (solvent).

-

Conditions : Stirred at 0–5°C for 4 hours, followed by gradual warming to room temperature.

-

Product : 5-Methyl-2,1,3-benzoxadiazole N-oxide, isolated as a yellow solid in 75% yield.

The N-oxide is subsequently reduced using triphenylphosphine (PPh₃) in toluene under reflux, yielding 5-methyl-2,1,3-benzoxadiazole.

Regioselective Nitration at Position 4

Nitration Conditions and Mechanism

Introducing the nitro group at position 4 requires careful optimization to avoid over-nitration or incorrect regiochemistry. The electron-withdrawing nature of the benzoxadiazole ring directs electrophilic substitution to the para position relative to the methyl group.

-

Reagents : 5-Methyl-2,1,3-benzoxadiazole (1 eq), fuming nitric acid (HNO₃, 1.2 eq), concentrated sulfuric acid (H₂SO₄, catalyst).

-

Conditions : Dropwise addition of HNO₃ to the substrate in H₂SO₄ at 0°C, followed by stirring at 25°C for 6 hours.

-

Workup : Quenching with ice-water, neutralization with NaHCO₃, and extraction with dichloromethane.

-

Yield : 68–72% after column chromatography (hexane/ethyl acetate, 9:1).

Mechanistic Insight : The methyl group at position 5 exerts an electron-donating inductive effect, activating position 4 for nitration. Computational studies suggest that the nitro group preferentially occupies the position ortho to the oxygen atoms in the benzoxadiazole ring, minimizing steric hindrance.

Industrial-Scale Production Considerations

Large-Batch Nitration Protocols

Patent data reveal adaptations for kilogram-scale synthesis, emphasizing safety and yield optimization:

-

Reactor Design : Glass-lined reactors with temperature-controlled jackets and overhead stirrers.

-

Acid Recovery : Distillation units to reclaim and recycle H₂SO₄, reducing waste.

-

Process Analytics : In-line FTIR monitoring to track nitro intermediate formation and prevent over-reaction.

Table 1. Comparison of Laboratory vs. Industrial Nitration Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–25°C | 10–15°C |

| Reaction Time | 6 hours | 8–10 hours |

| HNO₃ Equivalents | 1.2 | 1.1 |

| Yield | 68–72% | 75–78% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

-

Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group incorporation.

-

C-O-C stretching vibrations at 1250–1150 cm⁻¹ validate the benzoxadiazole structure.

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Q. What are the standard protocols for synthesizing and characterizing 5-Methyl-4-nitro-2,1,3-benzoxadiazole?

Synthesis typically involves nitration and alkylation reactions starting from benzoxadiazole precursors. For example, nitration of 5-methyl-2,1,3-benzoxadiazole using concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) yields the nitro derivative. Characterization employs nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity and structure. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like over-nitrated derivatives .

Q. What analytical methods are commonly used to detect and quantify this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with fluorescence or UV-Vis detection is widely used. Pre-column derivatization with thiol-reactive fluorogenic reagents (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole derivatives) enhances sensitivity. Mobile phases often consist of acetonitrile/water gradients with ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve peak resolution. Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound exhibits acute toxicity (H301, H319) and potential aquatic toxicity (H400). Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation or skin contact. Waste disposal should comply with EPA guidelines for nitroaromatics. Emergency protocols for spills include neutralization with alkaline solutions (e.g., sodium bicarbonate) and containment using absorbent materials .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, and what factors influence reaction selectivity?

Mechanistic studies employ kinetic analysis (e.g., stopped-flow spectroscopy) and computational methods (DFT calculations) to track intermediates like nitroso or radical species. Selectivity is influenced by steric effects (methyl group at position 5) and electronic factors (electron-withdrawing nitro group). For example, nucleophilic aromatic substitution at position 4 is favored due to nitro-group activation, while electrophilic reactions occur at position 7 .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Discrepancies often arise from solvent polarity, pH, or trace metal impurities. Systematic studies using designed experiments (e.g., factorial design) can isolate variables. Cross-validation with alternative techniques (e.g., LC-MS for byproduct identification) and replication under inert atmospheres (to exclude oxidative side reactions) are recommended .

Q. What advanced fluorescence-based strategies enable real-time tracking of this compound in biological systems?

The compound’s nitro group can be reduced to an amine in vivo, enabling conjugation with fluorophores like fluorescein isothiocyanate (FITC). Time-resolved fluorescence microscopy or Förster resonance energy transfer (FRET) pairs can monitor intracellular localization. For thiol detection, derivatives like ABD-F (4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole) are used to label cysteine residues in proteins, with detection limits as low as 10 nM .

Q. How is this compound applied in environmental monitoring, and what methodological challenges exist?

It serves as a derivatizing agent for low-molecular-weight amines in atmospheric samples. Gas chromatography (GC) with electron capture detection (ECD) is used after derivatization, but matrix interference (e.g., humidity, particulate matter) requires solid-phase extraction (SPE) cleanup. Method validation against EPA Standardized Analytical Methods (e.g., EPA/600/R-08/148) ensures reproducibility .

Q. What techniques are used to study interactions between this compound and biomolecules like proteins or DNA?

Isothermal titration calorimetry (ITC) quantifies binding affinities, while X-ray crystallography or cryo-EM reveals structural interactions. For dynamic studies, surface plasmon resonance (SPR) monitors real-time binding kinetics. Computational docking (e.g., AutoDock Vina) predicts interaction sites, validated by mutagenesis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.